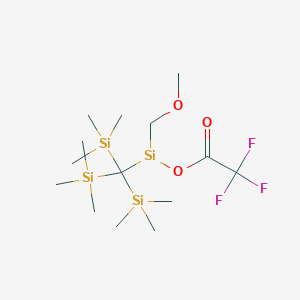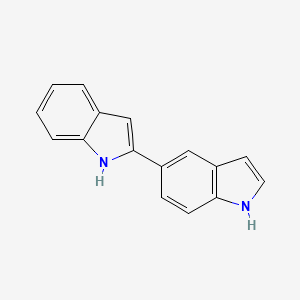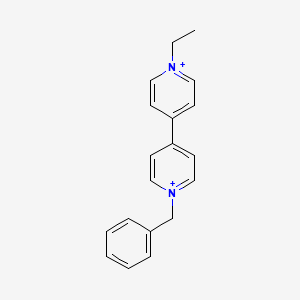
4,4'-Bipyridinium, 1-ethyl-1'-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is a derivative of bipyridinium compounds, which are known for their electrochemical properties. These compounds are often used in various scientific and industrial applications due to their ability to undergo reversible redox reactions. The addition of an ethyl and phenylmethyl group to the bipyridinium core enhances its chemical properties, making it a valuable compound in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- typically involves the alkylation of 4,4’-bipyridine with ethyl and phenylmethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further reduced to neutral species.
Substitution Reactions: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: The major products are often oxidized bipyridinium derivatives.
Reduction: The products include reduced forms of the bipyridinium compound.
Substitution: Substituted bipyridinium derivatives are formed.
Applications De Recherche Scientifique
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, batteries, and other electronic applications due to its stable redox properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in redox processes. The molecular targets and pathways involved include interactions with electron transport chains and redox-active enzymes, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4,4’-Bipyridinium, 1,1’-bis(phenylmethyl)-
- 4,4’-Bipyridinium, 1,1’-diethyl-
- 4,4’-Bipyridinium, 1,1’-dibutyl-
Comparison: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is unique due to the presence of both ethyl and phenylmethyl groups, which enhance its redox properties and stability compared to other bipyridinium derivatives. The phenylmethyl group provides additional steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
94148-09-1 |
|---|---|
Formule moléculaire |
C19H20N2+2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-benzyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-20-12-8-18(9-13-20)19-10-14-21(15-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/q+2 |
Clé InChI |
IUQYARDNYVRCQB-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
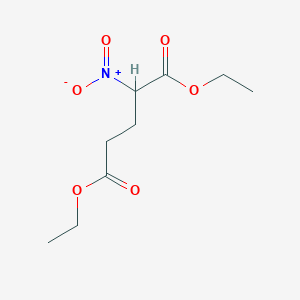
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

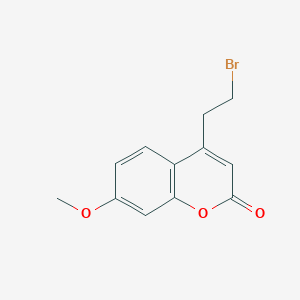

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
